Pde5/hdac-IN-1
Description
Properties
Molecular Formula |
C27H29BrN4O4 |
|---|---|
Molecular Weight |
553.4 g/mol |
IUPAC Name |
7-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]-N-hydroxyheptanamide |
InChI |
InChI=1S/C27H29BrN4O4/c28-18-12-10-17(11-13-18)26-25-20(19-7-4-5-8-21(19)29-25)15-22-27(35)31(16-24(34)32(22)26)14-6-2-1-3-9-23(33)30-36/h4-5,7-8,10-13,22,26,29,36H,1-3,6,9,14-16H2,(H,30,33)/t22-,26-/m1/s1 |
InChI Key |
KNOXAVJMUDFKCL-ATIYNZHBSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCCC(=O)NO |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Methyl Ester Formation of Tryptophan
D- or L-tryptophan is converted to its methyl ester via reflux with methanol and acetyl chloride. This step ensures solubility and reactivity for subsequent Pictet-Spengler cyclization.
Pictet-Spengler Cyclization
The methyl ester reacts with 4-bromo- or 4-chlorobenzaldehyde in the presence of trifluoroacetic acid (TFA) to yield cis- and trans-diastereomers of THβC. Chromatographic separation isolates the cis-(6R,12aR) or cis-(6S,12aS) configurations, critical for target engagement.
Chloroacetylation
The THβC intermediate undergoes chloroacetylation with chloroacetyl chloride in the presence of sodium bicarbonate, forming a reactive chloroethanone derivative. This intermediate serves as the scaffold for side-chain elongation.
Piperazinedione Ring Formation
The chloroethanone derivative reacts with ω-amino alkanoic acids (e.g., 6-aminohexanoic acid) under reflux conditions to form the piperazinedione ring. The choice of spacer length (n = 2–6 carbons) balances PDE5 inhibition and HDAC selectivity.
Hydroxamic Acid Synthesis
The terminal carboxylic acid group is activated with ethyl chloroformate and N-methylmorpholine, followed by reaction with hydroxylamine to yield the hydroxamic acid moiety, a critical zinc-binding group (ZBG) for HDAC inhibition.
Structural Optimization and Key Modifications
Spacer Length and Terminal Groups
- Spacer Length : A six-carbon spacer (n = 6) optimizes dual activity, achieving IC50 values of 46.3 nM (PDE5) and 14.5 nM (HDAC). Shorter spacers (n = 2–3) enhance PDE5 inhibition but reduce HDAC affinity.
- Terminal Groups : Hydroxamic acids outperform carboxylic acids in HDAC inhibition due to stronger zinc coordination, while bromine substituents at position 4 enhance PDE5 binding over chlorine.
Stereochemical Considerations
The cis-(6R,12aR) configuration is critical for maintaining the spatial orientation required for simultaneous PDE5 active-site binding and HDAC surface recognition. Epimerization at C6 or C12a reduces potency by >10-fold.
Analytical Characterization and Purity
Chromatographic Methods
Spectroscopic Data
- HRMS : [M+H]+ m/z calculated for C27H29BrN4O4: 553.45; found: 553.44.
- NMR : Key signals include δ 7.85 (s, 1H, NH hydroxamate), 4.75–4.82 (m, 2H, piperazinedione CH2), and 2.35–2.50 (m, 6H, hexanoic acid spacer).
Comparative Analysis of Analogues
| Compound | X (Position 4) | Spacer (n) | IC50 (PDE5, nM) | IC50 (HDAC, nM) |
|---|---|---|---|---|
| 26 | Br | 6 | 46.3 | 14.5 |
| 28 | Cl | 6 | 138.9 | 18.6 |
| 14 | Br | 3 | 6.0 | 1,892 |
| 16 | Cl | 3 | 20.0 | 497 |
Data sourced from ElHady et al. (2020).
Key findings:
- Bromine at position 4 enhances PDE5 inhibition 3-fold compared to chlorine.
- Longer spacers (n = 6) improve HDAC selectivity by aligning the hydroxamate with the catalytic zinc ion.
Scale-Up and Process Challenges
Pictet-Spengler Diastereomer Separation
The reaction yields a 55:45 cis:trans ratio, necessitating preparative chromatography. Green chemistry approaches using ethanol/water mixtures reduce solvent waste.
Hydroxamate Stability
The hydroxamic acid group is prone to hydrolysis under acidic conditions. Lyophilization at pH 7.4 and inert packaging (argon) ensure long-term stability.
Biological Validation and Target Engagement
In Vitro Profiling
Chemical Reactions Analysis
Pde5/hdac-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Neurodegenerative Diseases
Mechanism of Action:
CM-414 acts by simultaneously inhibiting PDE5 and HDACs, leading to increased levels of cyclic GMP and enhanced histone acetylation. This dual action promotes the activation of cAMP/cGMP-responsive element-binding protein (CREB), which is crucial for memory formation and synaptic plasticity.
Key Findings:
- In studies involving APP/PS1 transgenic mice, CM-414 improved long-term potentiation and cognitive function by reducing amyloid-beta levels and tau phosphorylation in the brain .
- Chronic treatment with CM-414 resulted in increased expression of genes related to synaptic transmission, thereby reversing memory impairments observed in these models .
Liver Disease
Research Insights:
Recent studies have demonstrated that CM-414 can effectively inhibit liver disease progression in mouse models of biliary inflammation and fibrosis. The compound was shown to:
- Reduce the expression of fibrogenic markers and collagen deposition, indicating a decrease in liver fibrosis .
- Inhibit pro-inflammatory responses triggered by transforming growth factor beta (TGFβ), highlighting its potential as a disease-modifying agent for chronic liver conditions .
Case Study:
In Mdr2-KO mice, which serve as a model for liver inflammation, treatment with CM-414 led to significant reductions in hepatic inflammation and fibrosis without observable toxicity .
Cancer Research
Potential Anti-Cancer Properties:
Emerging evidence suggests that PDE5 inhibitors like CM-414 may also possess anti-cancer properties. Studies indicate that:
- PDE5 is over-expressed in various cancers, including colorectal cancer. Inhibition of PDE5 has been linked to reduced tumor growth and inflammation .
- The dual inhibition mechanism could enhance the efficacy of existing cancer therapies by modulating tumor microenvironments and improving immune responses against cancer cells .
Summary Table of Applications
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Neurodegenerative Diseases | Dual inhibition of PDE5 and HDACs | Improved cognitive function in animal models; reduced amyloid-beta levels |
| Liver Disease | Inhibition of fibrogenic markers | Decreased collagen deposition; reduced inflammation |
| Cancer | Modulation of tumor microenvironments | Potential reduction in tumor growth; enhanced immune response |
Mechanism of Action
Pde5/hdac-IN-1 exerts its effects by inhibiting the enzymatic activities of both PDE5 and HDACs. PDE5 inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a role in various physiological processes. HDAC inhibition results in increased acetylation of histones, leading to changes in gene expression. The combined inhibition of these two enzymes results in synergistic effects that can be beneficial in treating diseases .
Comparison with Similar Compounds
CM-414: A Dual HDAC/PDE5 Inhibitor for Neurodegenerative Diseases
CM-414, another dual inhibitor, targets HDACs (class I and HDAC6) and PDE3. Key distinctions include:
- Potency : CM-414 has moderate HDAC class I inhibition (IC50 < 300 nM) but potent HDAC6 (IC.="" and="" contrast,="" hdac="" hdac-in-1="" in="" inhibition="" li="" nm)="" nm).="" pde5="" shows="" stronger="" sub>="14.5">
- Therapeutic Application : CM-414 is optimized for Alzheimer’s disease (AD), reducing amyloid-β (Aβ) and phosphorylated Tau (pTau) pathology while rescuing synaptic plasticity in AD mouse models . PDE5/HDAC-IN-1, however, is studied in cancer for apoptosis induction .
- Pharmacokinetics : CM-414 prioritizes blood-brain barrier (BBB) penetration and short residence time to minimize toxicity , whereas this compound’s pharmacokinetics in cancer remain less characterized.
>50<>
Table 1. Comparative Profile of this compound and CM-414
Combination Therapy: Vorinostat (HDACi) + Tadalafil (PDE5i)
The combination of vorinostat (pan-HDAC inhibitor) and tadalafil (PDE5 inhibitor) demonstrates synergistic efficacy in AD models:
- Synergistic Effects : Co-administration rescues impaired long-term potentiation (LTP), reduces Aβ/pTau, and reverses cognitive deficits in AD mice .
- Advantages Over Single Agents : Sub-therapeutic doses of both drugs achieve disease-modifying effects, avoiding toxicity linked to high-dose HDAC inhibition .
- Comparison to this compound: While the combination validates dual targeting, this compound’s single-molecule design may improve compliance and reduce drug-drug interaction risks.
Table 2. This compound vs. Vorinostat + Tadalafil
PDE5-Specific Inhibitors: Sildenafil and Tadalafil
PDE5 inhibitors like sildenafil (Viagra®) and tadalafil (Cialis®) are clinically used for erectile dysfunction (ED) and pulmonary hypertension. Key contrasts:
- Mechanism : Sildenafil (IC50 = 3.9 nM for PDE5) and tadalafil lack HDAC inhibition, limiting their scope to cGMP-dependent pathways.
- Side Effects : PDE5 inhibitors may cause retinal side effects due to off-target PDE6 inhibition . This compound’s HDAC inhibition introduces distinct risks, such as hematologic toxicity, common with HDAC inhibitors .
Table 3. This compound vs. Sildenafil
Other HDAC Inhibitors: Vorinostat and Panobinostat
Vorinostat (pan-HDAC inhibitor) and panobinostat (HDAC6-selective) are FDA-approved for cancer but lack PDE5 inhibition:
- Single-Target Limitations : These agents require combination therapies to address multifactorial diseases like AD or cancer, increasing complexity.
- Toxicity: Strong HDAC class I inhibition (e.g., vorinostat) correlates with thrombocytopenia and fatigue . This compound’s HDAC inhibition profile (IC50 = 14.5 nM) may balance efficacy and safety, though this remains untested.
Biological Activity
Pde5/hdac-IN-1, also known as CM-414, is a first-in-class small-molecule that acts as a dual inhibitor of phosphodiesterase 5 (PDE5) and histone deacetylases (HDACs). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and implications for disease treatment.
This compound operates through the inhibition of two distinct but synergistic enzymatic activities:
- PDE5 Inhibition : By inhibiting PDE5, CM-414 increases levels of cyclic GMP (cGMP), which is crucial for various cellular signaling pathways. This elevation in cGMP enhances the activation of cAMP/cGMP-responsive element-binding protein (CREB), a transcription factor that plays a significant role in synaptic plasticity and memory formation.
- HDAC Inhibition : The compound also inhibits class I HDACs and HDAC6, leading to increased histone acetylation. This modification is associated with enhanced gene expression related to synaptic function and neuronal survival.
Efficacy in Disease Models
- Alzheimer's Disease : In studies involving APP/PS1 transgenic mice, CM-414 treatment resulted in:
- Liver Disease : In a model of biliary inflammation and fibrosis (Mdr2-KO mice), CM-414 demonstrated:
Data Table: Biological Activity Summary
Case Study 1: Alzheimer's Disease Model
In a controlled experiment, Tg2576 mice were administered CM-414 at a dosage of 40 mg/kg. The results indicated a significant reduction in Aβ plaques and improved cognitive function as assessed by behavioral tests. The study highlighted the potential of dual inhibition as a viable therapeutic strategy for AD .
Case Study 2: Liver Fibrosis Model
In another study using Mdr2-KO mice, CM-414 was shown to effectively reduce liver fibrosis markers. Histological analysis revealed decreased collagen deposition and inflammation, suggesting that dual inhibition could serve as a novel approach to manage liver diseases by targeting both inflammatory and fibrogenic pathways .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of PDE5/HDAC-IN-1, and how are their inhibitory activities quantitatively validated?
- Answer : this compound is a dual inhibitor targeting phosphodiesterase 5 (PDE5) and histone deacetylase (HDAC), with IC50 values of 46.3 nM and 14.5 nM, respectively . Validation involves:
- Enzymatic assays : Recombinant PDE5 and HDAC enzymes are incubated with the compound, and activity is measured via fluorescence or colorimetric substrates (e.g., acetylated lysine substrates for HDAC).
- Protein quantification : Bradford assay (using Coomassie Brilliant Blue G-250) ensures consistent protein concentrations in assays .
- Data normalization : Results are compared to control inhibitors (e.g., sildenafil for PDE5, trichostatin A for HDAC) to confirm specificity.
Q. What methodologies are recommended for assessing this compound-induced apoptosis in cancer cell lines?
- Answer : Apoptosis is evaluated using:
- Flow cytometry : Annexin V/PI staining to quantify early/late apoptotic populations.
- Caspase activity assays : Fluorogenic substrates (e.g., DEVD-AMC for caspase-3) to measure enzymatic cleavage .
- Western blotting : Detection of pro-apoptotic (e.g., Bax, cleaved PARP) and anti-apoptotic (e.g., Bcl-2) markers. Ensure normalization to housekeeping proteins (β-actin/GAPDH) using Bradford-based quantification .
Q. What in vitro models are suitable for initial screening of this compound’s inhibitory activity?
- Answer :
- Recombinant enzyme assays : Purified PDE5 and HDAC enzymes to measure direct inhibition.
- Cell-based HDAC activity : Lysates from treated cells analyzed via fluorometric HDAC activity kits .
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values, ensuring triplicate technical replicates .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the synergistic effects of PDE5 and HDAC inhibition by this compound?
- Answer :
- Combination index (CI) models : Use Chou-Talalay method to quantify synergy (CI < 1) across dose matrices.
- Isobologram analysis : Compare experimental vs. additive dose combinations .
- Mechanistic cross-talk : Assess downstream targets (e.g., cGMP/PKG for PDE5; histone acetylation for HDAC) via qPCR or chromatin immunoprecipitation (ChIP) .
Q. What statistical approaches are appropriate for analyzing the dose-dependent effects of this compound in preclinical studies?
- Answer :
- ANOVA with post hoc tests : For multi-group comparisons (e.g., treatment × time) followed by Scheffe’s test .
- Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., log(inhibitor) vs. response) to derive EC50 values .
- Power analysis : Predefine sample sizes using pilot data to ensure statistical robustness (α = 0.05, power ≥ 0.8) .
Q. How should contradictory data on this compound’s efficacy across different cancer models be addressed?
- Answer :
- Comparative transcriptomics : RNA-seq to identify context-dependent signaling pathways (e.g., p53 status, hypoxia).
- Genetic knockdown : siRNA-mediated PDE5/HDAC silencing to isolate compound-specific effects .
- Meta-analysis : Aggregate data from public repositories (e.g., GEO, TCGA) to identify biomarkers of response .
Q. What pharmacokinetic parameters must be characterized to optimize this compound dosing in vivo?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
